molecular formula C16H14BrN3OS B6030007 6-Bromo-2-(5-ethylthiophen-2-yl)quinoline-4-carbohydrazide

6-Bromo-2-(5-ethylthiophen-2-yl)quinoline-4-carbohydrazide

Cat. No.: B6030007
M. Wt: 376.3 g/mol
InChI Key: RAOKUHUYJLDAGL-UHFFFAOYSA-N
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Description

6-Bromo-2-(5-ethylthiophen-2-yl)quinoline-4-carbohydrazide is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a bromine atom at the 6th position, an ethylthiophene group at the 2nd position, and a carbohydrazide group at the 4th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(5-ethylthiophen-2-yl)quinoline-4-carbohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Thiophene Substitution: The ethylthiophene group can be introduced via a Suzuki-Miyaura coupling reaction, using a boronic acid derivative of ethylthiophene and a palladium catalyst.

    Carbohydrazide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(5-ethylthiophen-2-yl)quinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Formation of quinoline-4-carbohydrazide derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

6-Bromo-2-(5-ethylthiophen-2-yl)quinoline-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(5-ethylthiophen-2-yl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethylthiophene group play crucial roles in binding to these targets, while the carbohydrazide group may be involved in forming hydrogen bonds or other interactions. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
  • 6-Bromo-2-(5-ethylthiophen-2-yl)-N-(pyridin-3-yl)quinoline-4-carboxamide

Comparison

Compared to similar compounds, 6-Bromo-2-(5-ethylthiophen-2-yl)quinoline-4-carbohydrazide is unique due to the presence of the carbohydrazide group, which can enhance its biological activity and binding affinity to specific targets. The ethylthiophene group also contributes to its distinct electronic properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-bromo-2-(5-ethylthiophen-2-yl)quinoline-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3OS/c1-2-10-4-6-15(22-10)14-8-12(16(21)20-18)11-7-9(17)3-5-13(11)19-14/h3-8H,2,18H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOKUHUYJLDAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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